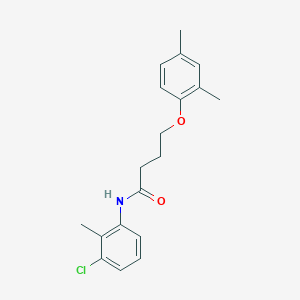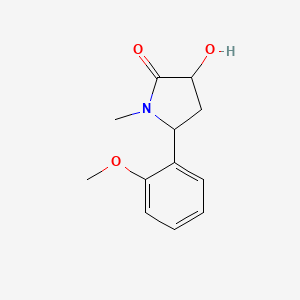![molecular formula C11H14BrFOZn B14869380 4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and stability in solution, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide+Zn→4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反应分析
Types of Reactions
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and under an inert atmosphere.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to stabilize the metal center. The reactions are usually performed in tetrahydrofuran or other suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is a new carbon-carbon bond, resulting in a more complex organic molecule.
科学研究应用
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is used in the synthesis of biologically active compounds for studying cellular processes and interactions.
作用机制
The mechanism of action of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide involves the transfer of the phenyl group from the zinc center to an electrophilic substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
相似化合物的比较
Similar Compounds
- 4-[(N-Butyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl lithium
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl boronic acid
Uniqueness
Compared to similar compounds, 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. It is less reactive than its magnesium counterpart, making it more selective in certain reactions. Additionally, its stability in tetrahydrofuran allows for easier handling and storage.
属性
分子式 |
C11H14BrFOZn |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(butoxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;;/h4,6-7H,2-3,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DLURZODRLJESQY-UHFFFAOYSA-M |
规范 SMILES |
CCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


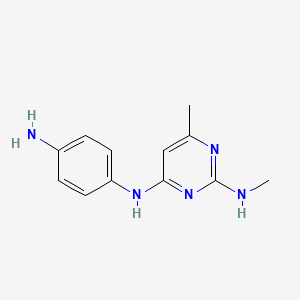
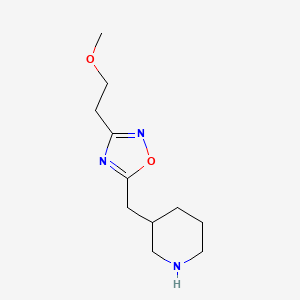
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)


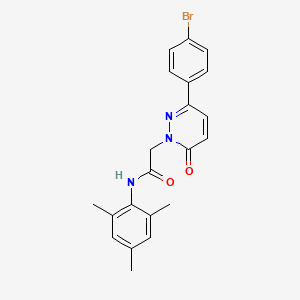
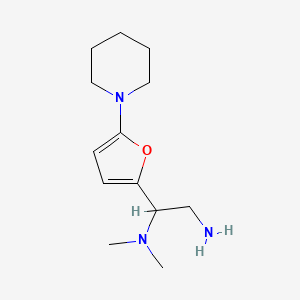
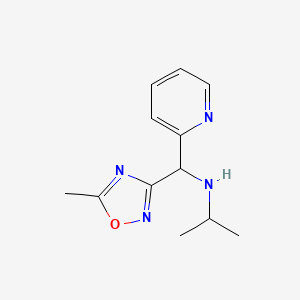
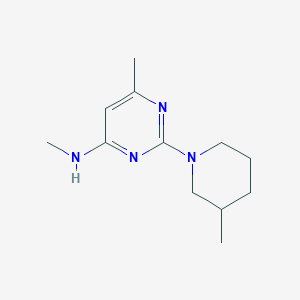
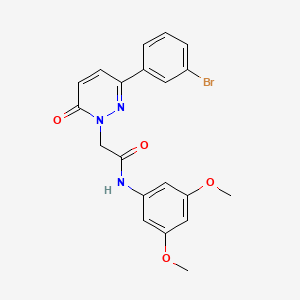
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
